molecular formula C13H11N5O3 B4307853 N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4307853
M. Wt: 285.26 g/mol
InChI Key: JURKMCZTZGVWNQ-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is an organic compound that features a cyanophenyl group and a nitro-pyrazolyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitrated pyrazole is reacted with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The cyanophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

    Substitution: Sodium hydroxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Reduction: The major product would be N-(4-aminophenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide.

    Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The nitro and cyanophenyl groups could play a role in binding to the target site, while the pyrazole ring might be involved in specific interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide: This compound has a similar structure but with additional methyl groups on the pyrazole ring and a longer carbon chain.

    N-(4-cyanophenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide: This is a reduced form of the original compound with amino groups instead of nitro groups.

Uniqueness

N-(4-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both a nitro group and a cyanophenyl group, which can impart distinct electronic properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c1-9(17-8-12(7-15-17)18(20)21)13(19)16-11-4-2-10(6-14)3-5-11/h2-5,7-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURKMCZTZGVWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C#N)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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